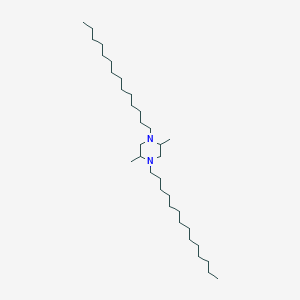
2,5-Dimethyl-1,4-ditetradecylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1,4-ditetradecylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound features two methyl groups at the 2 and 5 positions and two tetradecyl groups at the 1 and 4 positions, making it a highly substituted piperazine derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,4-ditetradecylpiperazine typically involves the alkylation of piperazine with tetradecyl halides in the presence of a base. The reaction can be carried out under reflux conditions using solvents such as toluene or xylene. The methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as:
Alkylation: Piperazine is reacted with tetradecyl halides in the presence of a base.
Methylation: Introduction of methyl groups using methylating agents.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-1,4-ditetradecylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1,4-ditetradecylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-1,4-ditetradecylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpiperazine: Lacks the tetradecyl groups, making it less hydrophobic.
1,4-Ditetradecylpiperazine: Lacks the methyl groups, affecting its steric properties.
2,5-Dimethylpyrazine: A different heterocyclic structure with distinct chemical properties.
Uniqueness
2,5-Dimethyl-1,4-ditetradecylpiperazine is unique due to its combination of methyl and tetradecyl groups, which confer specific steric and hydrophobic properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
103913-23-1 |
|---|---|
Fórmula molecular |
C34H70N2 |
Peso molecular |
506.9 g/mol |
Nombre IUPAC |
2,5-dimethyl-1,4-di(tetradecyl)piperazine |
InChI |
InChI=1S/C34H70N2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-35-31-34(4)36(32-33(35)3)30-28-26-24-22-20-18-16-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |
Clave InChI |
RRFSBGOHWXIOET-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN1CC(N(CC1C)CCCCCCCCCCCCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
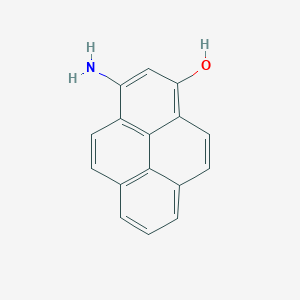
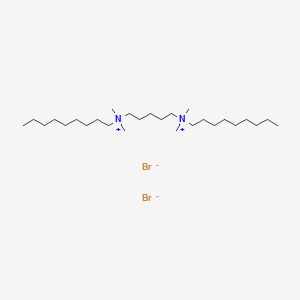
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
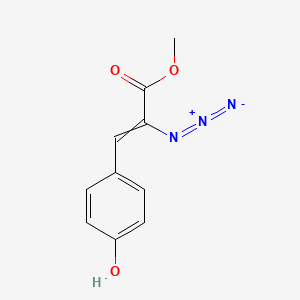

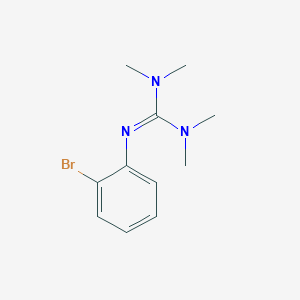
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
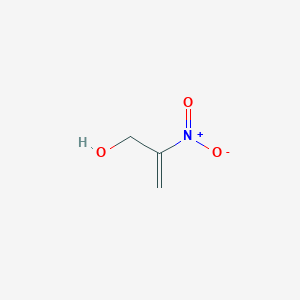

![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)

